molecular formula C19H20N4O B8504239 6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone CAS No. 879274-64-3

6-[7-methyl-4-(1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone

Cat. No. B8504239
M. Wt: 320.4 g/mol
InChI Key: YARLEXXHLAVLTN-UHFFFAOYSA-N
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Patent
US08283354B2

Procedure details

A stirring solution of 4-chloro-2-(2-methoxyphenyl)-7-methylquinazoline (91 g, 320 mmol) and CH2Cl2 (2.0 L) under an N2 atmosphere was cooled to −30° C. Boron tribromide (957 mL, 957 mmol, 1.0 M in CH2Cl2) was added dropwise over a period of 30 minutes at −30 to −40° C. The cooling bath was removed, and the mixture was allowed to warm to 25° C. The mixture was carefully poured into a stirring solution of saturated aqueous NaHCO3 (4.0 L). The organic portion was separated, dried over MgSO4, and evaporated to dryness. The resulting solid was suspended in CH2Cl2 (400 mL) under an N2 atmosphere, followed by the addition of triethylamine (64.8 g, 640 mmol). The solution was cooled to −10° C. A solution of piperazine (55.0 g, 640 mmol) in CH2Cl2 (400 mL) was added in a single portion, and the solution was stirred at ambient temperature for 1 hour. The solution temperature rose to 23° C. upon addition of the piperazine. The solution was partitioned between CH2Cl2 and H2O. The organic portion was dried over MgSO4 and evaporated to dryness. The residue was purified via silica gel chromatography using 5% MeOH in CH2Cl2 to obtain a tan solid. The resulting solid was triturated with 1:1 Et2O/hexanes to obtain a yellow solid which was vacuum dried to give 2-(7-methyl-4-piperazin-1-yl-quinazolin-2-yl)-phenol as a light yellow solid (93.0 g, 290 mmol, 91%). LC/MS: m/z 321.1 (M+H)+ at 2.34 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
957 mL
Type
reactant
Reaction Step Two
Quantity
64.8 g
Type
reactant
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[O:19]C)[N:3]=1.B(Br)(Br)Br.C(N(CC)CC)C.[NH:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1>C(Cl)Cl>[CH3:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([N:32]3[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]3)=[N:3][C:4]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[OH:19])=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
91 g
Type
reactant
Smiles
ClC1=NC(=NC2=CC(=CC=C12)C)C1=C(C=CC=C1)OC
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
957 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
64.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
55 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
The mixture was carefully poured into a stirring solution of saturated aqueous NaHCO3 (4.0 L)
CUSTOM
Type
CUSTOM
Details
The organic portion was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −10° C
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between CH2Cl2 and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to obtain a tan solid
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with 1:1 Et2O/hexanes
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid which
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C2C(=NC(=NC2=C1)C1=C(C=CC=C1)O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 290 mmol
AMOUNT: MASS 93 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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